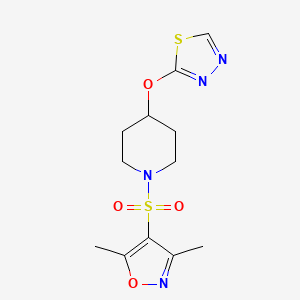

4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Descripción

Propiedades

IUPAC Name |

3,5-dimethyl-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S2/c1-8-11(9(2)20-15-8)22(17,18)16-5-3-10(4-6-16)19-12-14-13-7-21-12/h7,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNSDDTYWXYLFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Step 1: Formation of 1,3,4-Thiadiazole Ring

React thiosemicarbazide with formic acid under reflux to form the 1,3,4-thiadiazole ring.

Step 2: Formation of Piperidine Derivative

React the 1,3,4-thiadiazole with piperidine and chloroacetyl chloride to attach the piperidine ring.

Step 3: Sulfonylation

Sulfonylate the piperidine derivative using sulfuryl chloride or similar sulfonylating agents.

Step 4: Formation of Dimethylisoxazole

Conduct a cyclization reaction involving an appropriate precursor (like a 3,5-dimethylhydroxamic acid) under acidic or basic conditions to form the dimethylisoxazole ring.

Step 5: Coupling Reactions

Use appropriate coupling reagents and conditions to link the 1,3,4-thiadiazole-piperidine-sulfonyl compound with the 3,5-dimethylisoxazole.

Industrial Production Methods

Industrial production methods may vary, but typically involve scalable versions of the above reactions. Optimizations such as the use of continuous flow reactors, specialized catalysts, and controlled conditions to ensure high yield and purity are common.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, typically involving the thiadiazole ring or the piperidine moiety.

Reduction: : Reduction of the sulfonyl group can be achieved using common reducing agents like lithium aluminum hydride.

Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the piperidine and dimethylisoxazole rings.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halides, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products depend on the specific reactions. For example, oxidation might yield sulfonyl oxides, while substitution can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and isoxazole rings exhibit significant antimicrobial properties. The presence of the piperidine moiety enhances the compound's interaction with biological targets, making it effective against various bacterial strains. For instance, studies have shown that derivatives of thiadiazole can inhibit bacterial growth by disrupting cell wall synthesis and function.

Anticancer Properties

The compound has been investigated for its anticancer potential. Thiadiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms such as inhibition of DNA synthesis and modulation of cell cycle progression. Preclinical studies suggest that this compound may target specific signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds similar to 4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action can be beneficial in treating conditions like arthritis and other inflammatory disorders.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiadiazole derivatives demonstrated that the compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Mechanism

In vitro studies on cancer cell lines revealed that the compound induced apoptosis via the mitochondrial pathway. Flow cytometry analyses indicated an increase in sub-G1 phase cells, suggesting cell cycle arrest and subsequent apoptosis. Further investigations into the molecular mechanisms revealed modulation of Bcl-2 family proteins, which are crucial regulators of apoptosis.

Mecanismo De Acción

The compound's mechanism of action involves its interaction with biological targets, such as enzymes or receptors. The thiadiazole and isoxazole rings may bind to specific active sites, altering the function of target proteins or enzymes. The sulfonyl group and piperidine ring may also contribute to the compound's binding affinity and specificity.

Molecular Targets and Pathways

Enzymes: : Proteases, kinases, or oxidoreductases.

Receptors: : G-protein coupled receptors or ion channels.

Pathways: : Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules:

Key Comparisons

1,3,4-Thiadiazole vs. Oxadiazole derivatives (e.g., 5a-h in ) exhibit moderate enzyme inhibition (lipoxygenase IC₅₀: 12–45 µM), suggesting the thiadiazole variant may improve potency due to sulfur’s stronger electron-withdrawing effects.

Sulfonamide Linkage :

- The sulfonyl group in the target compound connects the piperidine and isoxazole moieties, similar to sulfonamide-based antimicrobials (e.g., sulfamethoxazole). Analogs like 4-(((4-fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole (CAS 1197840-25-7) prioritize sulfonyl groups for solubility and target binding .

Piperidine Substitution :

- The piperidine ring in the target is substituted with a thiadiazole-ether group, unlike the tosyl-piperidine in oxadiazole derivatives . This substitution may alter pharmacokinetics, as ether linkages generally improve metabolic stability compared to ester or amide bonds.

3,5-Dimethylisoxazole :

- The dimethylisoxazole moiety is retained across analogs (e.g., ), indicating its role in stabilizing aromatic interactions and reducing steric hindrance.

Activity Predictions

- Antimicrobial Potential: The thiadiazole and sulfonamide groups suggest activity against Gram-positive/-negative bacteria, akin to oxadiazole derivatives (e.g., 5a-h with MICs: 8–32 µg/mL) .

Actividad Biológica

The compound 4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a synthetic organic molecule that combines various bioactive moieties, including a thiadiazole ring and a piperidine structure. These features suggest potential pharmacological applications in medicinal chemistry, particularly in the development of novel therapeutics targeting various diseases.

Structural Characteristics

The molecular formula of this compound is , and it has a molecular weight of approximately 363.5 g/mol. The presence of the thiadiazole ring is significant as compounds with this structure are often associated with various biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research on similar compounds indicates that the biological activity of This compound may include:

- Antimicrobial Activity : Thiadiazole derivatives are known for their antibacterial properties. Studies have shown that compounds containing thiadiazole can inhibit the growth of various bacterial strains .

- Anticancer Properties : The anticancer potential of thiadiazole derivatives has been documented in several studies. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines .

- Anti-inflammatory Effects : The piperidine component is often linked to anti-inflammatory activity, suggesting that this compound may also exhibit such properties.

Case Studies and Experimental Data

Several studies have explored the biological activities of thiadiazole and piperidine derivatives:

- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of thiadiazole derivatives found that specific compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of enzyme activity critical for bacterial survival .

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that certain derivatives showed promising cytotoxic effects, with IC50 values indicating potent activity at low concentrations .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the thiadiazole ring can enhance biological activity. For example, substituents on the piperidine ring have been shown to influence both potency and selectivity against specific biological targets .

Comparative Analysis

To better understand the potential of This compound , a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Thiadiazole Derivatives | Contains thiadiazole ring | Antimicrobial, anticancer |

| Piperidine Derivatives | Piperidine ring structure | Analgesic, anti-inflammatory |

| Isoxazole Derivatives | Isoxazole ring structure | Anticancer, neuroprotective |

This table illustrates the diversity within this chemical class while highlighting the unique combination of functionalities present in the target compound.

Q & A

Q. What are the common synthetic routes for preparing 4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example, thiadiazole-piperidine intermediates are first prepared via nucleophilic substitution (e.g., reacting 1,3,4-thiadiazol-2-ol with 4-hydroxypiperidine under reflux in DMSO) . Subsequent sulfonylation with 3,5-dimethylisoxazole-4-sulfonyl chloride requires controlled temperatures (0–5°C) to avoid side reactions . Yields (~65%) depend on solvent polarity and reaction time optimization (12–18 hours for intermediate crystallization) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HPLC : Ensures purity (>95%) by separating impurities under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperidine CH₂ at δ 2.5–3.5 ppm, isoxazole methyl groups at δ 2.1–2.3 ppm) .

- Melting Point : Consistent melting range (e.g., 141–143°C) confirms crystalline purity .

Q. What biological activities are associated with this compound?

- Methodological Answer : Preliminary studies suggest antifungal potential via 14-α-demethylase lanosterol inhibition (binding affinity ΔG = −8.2 kcal/mol in molecular docking) . However, in vitro assays show variability: MIC values against Candida albicans range from 16–64 µg/mL, possibly due to assay conditions (e.g., broth microdilution vs. agar diffusion) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency compared to DMSO .

- Temperature Control : Lower temperatures (0–5°C) during sulfonyl chloride addition reduce hydrolysis byproducts .

- Catalysis : Adding triethylamine (1.2 eq.) as a base improves nucleophilic substitution kinetics .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardized Assays : Use CLSI guidelines for antifungal testing to minimize inter-lab variability .

- Dose-Response Analysis : Compare IC₅₀ values instead of MIC ranges to quantify potency .

- Metabolic Stability Testing : Assess compound degradation in assay media via LC-MS to distinguish true efficacy from artifact .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to 14-α-demethylase (PDB: 3LD6), identifying key interactions (e.g., hydrogen bonds with thiadiazole S atoms) .

- Molecular Dynamics (MD) : 100-ns simulations evaluate binding stability (RMSD < 2 Å indicates stable poses) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Modification Sites :

| Site | Effect of Modification | Example |

|---|---|---|

| Thiadiazole ring | Enhanced antifungal activity | Replace with 1,2,4-triazole |

| Isoxazole methyl groups | Improved solubility | Substitute with –CF₃ |

- Data-Driven Design : Use QSAR models correlating logP with cellular permeability (optimal logP = 2–3) .

Q. What challenges arise in interpreting NMR spectra of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.